3-Methoxy-N-methylbenzylamine
Overview
Description
3-Methoxy-N-methylbenzylamine: is an organic compound with the molecular formula C9H13NO . It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the third position and a methyl group on the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-N-methylbenzylamine can be synthesized through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with methylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-N-methylbenzylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy group can be replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halides, amines, polar aprotic solvents
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzylamines
Scientific Research Applications
Chemistry: 3-Methoxy-N-methylbenzylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: The compound is an intermediate in the synthesis of certain pharmaceuticals, including drugs that target the central nervous system. It is also used in the development of novel therapeutic agents .
Industry: In the chemical industry, this compound is utilized in the production of fine chemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylbenzylamine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include neurotransmitter modulation, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
3-Methoxybenzylamine: Lacks the methyl group on the nitrogen atom.
N-Methylbenzylamine: Lacks the methoxy group on the benzyl ring.
3-Methoxy-N,N-dimethylbenzylamine: Contains an additional methyl group on the nitrogen atom
Uniqueness: 3-Methoxy-N-methylbenzylamine is unique due to the presence of both the methoxy group on the benzyl ring and the methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFKRPFWLHBMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408899 | |
Record name | 3-Methoxy-N-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41789-95-1 | |
Record name | 3-Methoxy-N-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-N-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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